
HPK1 Degrader SS47
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SS47 is a compound known for its role as a PROTAC-based HPK1 degrader. It is utilized in scientific research for its ability to degrade hematopoietic progenitor kinase 1 (HPK1) via proteasome-mediated pathways. This degradation significantly enhances the antitumor efficacy of BCMA CAR-T cell research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SS47 involves the creation of a PROTAC (Proteolysis Targeting Chimera) molecule designed to target HPK1. The synthetic route typically includes the formation of a bifunctional molecule that can bind to both the target protein (HPK1) and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein .
Industrial Production Methods
Industrial production of SS47 would involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound. This includes precise control of reaction conditions such as temperature, pH, and solvent systems to optimize yield and minimize impurities .
化学反应分析
Types of Reactions
SS47 primarily undergoes proteasome-mediated degradation reactions. It does not typically participate in common chemical reactions like oxidation, reduction, or substitution, as its primary function is biological rather than chemical .
Common Reagents and Conditions
The key reagents involved in the synthesis and application of SS47 include the bifunctional PROTAC molecule, E3 ubiquitin ligase, and the target protein HPK1. The conditions required for these reactions are typically mild, physiological conditions that are compatible with biological systems .
Major Products Formed
The major product formed from the reaction involving SS47 is the degraded HPK1 protein, which is ubiquitinated and subsequently broken down by the proteasome .
科学研究应用
Mechanism of Action of HPK1 Degrader SS47
This compound utilizes a PROTAC (Proteolysis Targeting Chimera) mechanism to selectively degrade HPK1. This approach not only inhibits HPK1 activity but also reduces its overall cellular levels, thereby enhancing T-cell responses against tumors. The degradation of HPK1 is expected to lead to increased production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are critical for effective anti-tumor immunity .
Efficacy in Preclinical Studies
Recent studies have demonstrated the efficacy of this compound in various preclinical models:
- Tumor Growth Inhibition : In murine models of colon cancer, administration of SS47 resulted in significant tumor growth inhibition when combined with anti-PD-1 therapy. The combination therapy showed a tumor growth inhibition (TGI) value exceeding 90% .
- Cytokine Production : Treatment with SS47 has been shown to induce robust cytokine production in primary human T-cells. This indicates that the compound effectively enhances T-cell activation and function, which is vital for mounting an immune response against tumors .
Comparative Analysis with Other Inhibitors
Compound | Mechanism | Efficacy | Selectivity | Notes |
---|---|---|---|---|
This compound | PROTAC-based degradation | High tumor growth inhibition | High selectivity for HPK1 | Enhances IL-2 and IFN-γ production |
Compound 9f | Kinase inhibition | Moderate efficacy | Reasonable selectivity | Targets downstream signaling |
DD205-291 | PROTAC-based degradation | Significant efficacy | High selectivity | Low cardiotoxicity risk |
Clinical Implications
The potential applications of this compound extend beyond basic research into clinical settings:
- Combination Therapies : The ability of SS47 to enhance T-cell activation suggests its utility in combination with existing immunotherapies, such as checkpoint inhibitors. This could lead to improved outcomes for patients with various cancers .
- Personalized Medicine : As research progresses, understanding the specific contexts in which HPK1 degradation is beneficial could enable personalized treatment strategies tailored to individual tumor profiles and immune statuses .
作用机制
SS47 functions by binding to both HPK1 and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of HPK1, marking it for degradation by the proteasome. The degradation of HPK1 leads to enhanced antitumor activity in BCMA CAR-T cells, as HPK1 is an immunosuppressive kinase that negatively regulates T cell function .
相似化合物的比较
Similar Compounds
ARV-825: Another PROTAC-based degrader targeting BRD4.
dBET1: A PROTAC molecule targeting BET proteins for degradation.
PROTAC-1: A general PROTAC molecule used for targeting various proteins for degradation.
Uniqueness of SS47
SS47 is unique in its specific targeting of HPK1, making it particularly valuable for cancer immunotherapy research. Its ability to enhance the efficacy of BCMA CAR-T cells sets it apart from other PROTAC molecules that target different proteins .
生物活性
HPK1 (Hematopoietic Progenitor Kinase 1) is a serine/threonine kinase that plays a significant role in regulating immune responses, particularly in T-cell activation. The compound HPK1 Degrader SS47 is a novel small molecule designed to selectively degrade HPK1, thereby enhancing T-cell activity and potentially improving anti-tumor immunity. This article delves into the biological activity of SS47, supported by case studies, research findings, and data tables.
HPK1 functions as a negative regulator of T-cell receptor (TCR) signaling. By degrading HPK1, SS47 aims to relieve this inhibition, promoting T-cell activation and proliferation.
Key Mechanisms:
- Binding and Degradation : SS47 acts as a heterobifunctional molecule that binds both HPK1 and the E3 ligase Cereblon (CRBN), facilitating the proteasome-mediated degradation of HPK1 within 48 hours of treatment .
- Immune Activation : The degradation of HPK1 leads to increased proliferation of CD4+ and CD8+ T cells and enhances the secretion of cytokines such as IFN-γ, crucial for effective immune responses against tumors .
In Vitro Studies
In bone marrow-derived dendritic cells (BMDCs), treatment with SS47 at a concentration of 100 nM resulted in significant biological activity:
- T-cell Proliferation : Enhanced proliferation rates of CD4+ and CD8+ T cells.
- Cytokine Secretion : Increased levels of IFN-γ were observed, indicating an active immune response.
In Vivo Efficacy
Research demonstrates that SS47 not only induces HPK1 degradation but also significantly improves the antitumor efficacy of CAR-T cell therapies targeting BCMA (B-cell maturation antigen) .
Data Table: Summary of Biological Activity
Case Study 1: Preclinical Models
In preclinical models, SS47 demonstrated a favorable safety profile while effectively inhibiting HPK1. In combination therapies, it showed enhanced efficacy compared to traditional inhibitors.
Case Study 2: Clinical Implications
As reported in recent clinical trials, compounds targeting HPK1, including SS47, are being evaluated for their potential to synergize with existing immunotherapies. The early results indicate promising outcomes in patients with advanced solid tumors, particularly renal cell carcinoma (RCC) where immune engagement is critical .
Research Findings
Recent studies have highlighted the potential of HPK1 degraders like SS47 to serve as effective immunotherapeutic agents:
属性
分子式 |
C49H56N6O12S |
---|---|
分子量 |
953.1 g/mol |
IUPAC 名称 |
4-[2-[2-[2-[2-[3-[4-[5-[6-amino-5-[[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methoxy]pyridin-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C49H56N6O12S/c1-49(2,61)15-11-32-5-3-6-33(27-32)31-67-39-28-35(29-51-44(39)50)40-30-52-46(68-40)34-12-16-54(17-13-34)42(57)14-18-62-19-20-63-21-22-64-23-24-65-25-26-66-38-8-4-7-36-43(38)48(60)55(47(36)59)37-9-10-41(56)53-45(37)58/h3-8,27-30,34,37,61H,9-10,12-14,16-26,31H2,1-2H3,(H2,50,51)(H,53,56,58) |
InChI 键 |
LUUCVCRHWBVGNN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#CC1=CC=CC(=C1)COC2=C(N=CC(=C2)C3=CN=C(S3)C4CCN(CC4)C(=O)CCOCCOCCOCCOCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。